4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine

Description

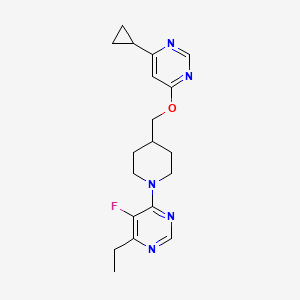

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a pyrimidine derivative featuring a bicyclic structure with a piperidine moiety linked via an oxymethyl group to a substituted pyrimidine ring. Key structural attributes include:

- Cyclopropyl substituent on the pyrimidine ring, which may enhance metabolic stability and influence steric interactions.

- Ethyl group at position 6, offering moderate hydrophobicity compared to bulkier alkyl chains.

- Fluorine atom at position 5, a common bioisostere used to modulate electronic effects and improve binding affinity.

Properties

IUPAC Name |

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O/c1-2-15-18(20)19(24-12-21-15)25-7-5-13(6-8-25)10-26-17-9-16(14-3-4-14)22-11-23-17/h9,11-14H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBQHUSXXDROKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: : The synthesis of this compound typically involves multi-step organic reactions. Starting with the formation of the core pyrimidine structure, cyclopropyl derivatives are introduced through nucleophilic substitution reactions.

Reaction Conditions: : Common conditions might include solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM), with reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) facilitating the reactions.

Industrial Production: : Scaling up this synthesis for industrial purposes often requires optimizing reaction conditions to enhance yield and purity, ensuring that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various organic reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Reagents like lithium aluminium hydride (LiAlH₄) for reduction, and reagents such as potassium permanganate (KMnO₄) for oxidation are frequently employed.

Major Products: : Depending on the reaction, the major products might include derivatives with modified functional groups, enhancing the compound's pharmacological properties.

Scientific Research Applications

Chemistry: : Acts as a crucial intermediate in the synthesis of other complex organic molecules.

Biology: : Used in biochemical assays to study enzyme interactions and receptor binding.

Industry: : Employed in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

Effects: : The compound interacts with biological targets by binding to specific enzymes or receptors, potentially inhibiting or modifying their activity.

Molecular Targets: : Targets may include enzymes like kinases, which play crucial roles in cellular signaling pathways.

Pathways Involved: : Involvement in pathways related to cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on substituent variations and their hypothesized impacts on physicochemical and pharmacological properties.

Core Pyrimidine Modifications

Key Observations :

- The target compound’s ethyl group (vs.

- The cyclopropylpyrimidinyl-oxymethyl linker (absent in other compounds) may confer unique conformational flexibility or target selectivity .

Piperidine-Linked Derivatives

Key Observations :

- The target compound’s piperidine-oxymethyl-pyrimidine linkage differs from ester- or heterocycle-linked analogs, suggesting distinct pharmacokinetic profiles.

- Absence of sulfonyl or oxadiazole groups in the target may reduce off-target interactions compared to and compounds .

Fluorine Substitution Patterns

Key Observations :

- Fluorine at position 5 (target) vs. aryl or phenoxy positions (analogs) highlights divergent strategies for electronic modulation and target engagement.

Biological Activity

The compound 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural features, including a piperidine ring and a cyclopropyl-substituted pyrimidine, suggest diverse interactions with biological targets, which could lead to various pharmacological effects.

Structural Characteristics

The compound's structure can be broken down into key components:

- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in many pharmaceuticals.

- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's binding affinity and selectivity.

- Pyrimidine Moiety : This is significant for its role in nucleic acid metabolism and as a scaffold for drug development.

Antimalarial Potential

Research indicates that piperidine derivatives, including this compound, may exhibit antimalarial activity . The structural arrangement allows for interaction with specific enzymes or receptors involved in the malaria life cycle. Predictive models based on structure-activity relationships (SAR) have been employed to assess its potential therapeutic applications in parasitology and malaria drug discovery.

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, compounds with similar structural motifs have shown promise as inhibitors of tyrosinase (TYR), an enzyme linked to hyperpigmentation disorders. In studies, derivatives of piperidine have demonstrated competitive inhibition against TYR, suggesting that modifications in the structure can enhance biological activity .

Study on Tyrosinase Inhibition

A comparative study involving piperazine derivatives highlighted the effectiveness of structural modifications in enhancing enzyme inhibition. For example, certain derivatives exhibited IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a stronger inhibitory effect on TYR activity. The binding modes were analyzed using docking studies, revealing insights into how these compounds interact at the molecular level .

Kinetic Studies

Kinetic studies have been conducted to understand the mechanism of action of similar compounds. The results indicated that several derivatives acted as competitive inhibitors of diphenolase activity in TYR assays. These findings suggest that the introduction of specific functional groups can modulate the inhibitory effects and selectivity towards different enzymatic targets .

Data Tables

| Compound | Structure Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound 1 | Piperidine + Pyrimidine | 0.18 | Strong TYR inhibitor |

| Compound 2 | Piperazine + Cyclopropyl | 17.76 | Traditional inhibitor |

| Compound 3 | Modified piperidine | 40.43 | Weaker inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.